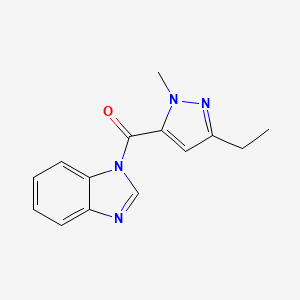
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a nitrophenyl group and a pentafluorophenyl group, making it a unique and potentially useful molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of such compounds may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane, low temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
Diols: From epoxide ring opening.
Amines: From nitro group reduction.
Functionalized Epoxides: From nucleophilic substitution.
科学的研究の応用
Chemistry
In chemistry, (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, epoxides are often studied for their potential biological activity. This compound could be investigated for its interactions with biological molecules and potential as a pharmaceutical intermediate.
Medicine
Industry
In the industrial sector, epoxides are used in the production of polymers, resins, and other materials. The unique properties of this compound could make it useful in developing specialized materials with enhanced performance characteristics.
作用機序
The mechanism of action of (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane would depend on its specific interactions with target molecules. Generally, epoxides can act as electrophiles, reacting with nucleophiles in biological systems. The nitrophenyl and pentafluorophenyl groups may influence the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
(2R,3S)-2-(4-nitrophenyl)-3-phenyl-oxirane: Similar structure but lacks the pentafluorophenyl group.
(2R,3S)-2-(4-nitrophenyl)-3-(4-fluorophenyl)oxirane: Contains a single fluorine atom instead of five.
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentachlorophenyl)oxirane: Chlorine atoms instead of fluorine.
Uniqueness
The presence of the pentafluorophenyl group in (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane makes it unique compared to other similar compounds
特性
分子式 |
C14H6F5NO3 |
|---|---|
分子量 |
331.19 g/mol |
IUPAC名 |
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane |
InChI |
InChI=1S/C14H6F5NO3/c15-8-7(9(16)11(18)12(19)10(8)17)14-13(23-14)5-1-3-6(4-2-5)20(21)22/h1-4,13-14H/t13-,14+/m1/s1 |
InChIキー |
SSQZLLVFYLKCOY-KGLIPLIRSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H](O2)C3=C(C(=C(C(=C3F)F)F)F)F)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C2C(O2)C3=C(C(=C(C(=C3F)F)F)F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)

![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)

![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)



